molecular formula C₁₇H₂₀D₃NO₃ B1162000 (-)-Hycosamine-d3

(-)-Hycosamine-d3

Cat. No.: B1162000
M. Wt: 292.39
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Hycosamine-d3 is a high-purity chemical reagent supplied for research and development purposes. This product is intended for use in laboratory settings only and is strictly labeled "For Research Use Only" (RUO). It is not intended for use in humans, animals, or as a diagnostic or therapeutic agent. Researchers can rely on this compound for its specified quality and consistency in controlled experimental applications. Disclaimer: This product is for research purposes only and is not intended for human consumption, medical use, or any form of personal use. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C₁₇H₂₀D₃NO₃

Molecular Weight

292.39

Synonyms

α-(Hydroxymethyl)benzeneacetic Acid (αS)-(3-Endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl Ester-d3; _x000B_[3(S)-Endo]-α-(hydroxymethyl)benzeneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl Ester-d3;  (-)-Atropine-d3;  (S)-(-)-Hyoscyamine-d3;  (S)-Atropine-d3; 

Origin of Product

United States

Synthetic Methodologies for Deuterated Hyoscyamine Derivatives

Strategies for Site-Specific Deuterium (B1214612) Incorporation

De Novo Synthetic Routes for (-)-Hyoscyamine-d3

De novo synthesis offers the most control over the location of isotopic labels. For (-)-Hyoscyamine-d3, where the three deuterium atoms are located on the N-methyl group, the synthesis involves the use of a deuterated methylating agent. caymanchem.comcaymanchem.com The general biosynthetic pathway of hyoscyamine (B1674123) starts with the decarboxylation of L-ornithine to produce putrescine. wikipedia.org Putrescine is then methylated to N-methylputrescine by the enzyme putrescine N-methyltransferase (PMT). wikipedia.orgmdpi.com

In a laboratory setting, a common strategy to introduce the trideuteromethyl (CD3) group is to use a deuterated methyl source, such as iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4), to alkylate a suitable precursor. The synthesis would typically involve the preparation of the demethylated precursor of hyoscyamine, known as norhyoscyamine, which can then be methylated with the deuterated reagent. nih.gov The final step often involves the esterification of the tropane (B1204802) base (tropine) with tropic acid. researchgate.net The entire biosynthetic pathway, which has been fully elucidated, involves 13 enzymes to convert ornithine into hyoscyamine and scopolamine (B1681570). mdpi.comresearchgate.net

The synthesis of the tropane alkaloid core, the 8-azabicyclo[3.2.1]octane skeleton, is a key challenge. iastate.eduresearchgate.net The biosynthesis involves the condensation of the N-methyl-Δ¹-pyrrolinium cation with two malonyl-CoA units, a reaction mediated by a unique type III polyketide synthase (PKS). mdpi.comnih.gov

Hydrogen-Deuterium Exchange (HDX) Methods for Labeled Analogues

Hydrogen-Deuterium Exchange (HDX) is a powerful technique for introducing deuterium into a molecule. This method relies on the exchange of labile protons in a molecule with deuterium from a deuterated solvent, typically heavy water (D2O), often in the presence of a catalyst and under specific conditions like high temperature and pressure. ansto.gov.auwvu.edu While HDX can be a simpler approach than de novo synthesis, achieving site-specificity can be challenging. The exchangeability of a proton depends on its acidity and steric accessibility. wvu.eduyoutube.com

For tropane alkaloids, HDX might be used to label specific positions. For instance, protons adjacent to carbonyl groups or other activating functionalities could be exchanged under basic or acidic conditions. However, for labeling the N-methyl group of hyoscyamine, HDX is not a suitable method as C-H bonds on a methyl group are generally non-labile under typical HDX conditions. Therefore, this method is more applicable for creating analogues with deuterium labels at other positions, such as C6 or C7. nih.govnih.gov The rate and extent of deuterium incorporation in HDX reactions can be monitored using techniques like mass spectrometry and NMR spectroscopy. youtube.commdpi.com

Advanced Synthetic Approaches for Tropane Alkaloid Scaffolds

The 8-azabicyclo[3.2.1]octane core is the defining feature of tropane alkaloids and its stereoselective construction has been a major focus of synthetic organic chemistry. iastate.edursc.org Numerous advanced synthetic strategies have been developed to access this bicyclic system efficiently and with high stereocontrol. researchgate.netd-nb.info

One notable approach involves the enantioselective deprotonation of tropinone (B130398), a key precursor, using chiral lithium amides. researchgate.netthieme-connect.comresearchgate.net This method allows for the creation of chiral tropane derivatives that can be further elaborated into various natural products. Another powerful strategy is the use of cycloaddition reactions. For example, a microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade has been demonstrated for the synthesis of tropanes. d-nb.info

More recent developments include the construction of the tropane scaffold through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. nih.gov This strategy allows for late-stage functionalization at multiple positions of the tropane ring system. nih.gov The biosynthesis of the tropane skeleton itself has inspired biomimetic synthetic approaches. researchgate.netresearchgate.net The complete biosynthetic pathway for hyoscyamine and scopolamine has been fully elucidated, and their de novo production in organisms like yeast and Nicotiana benthamiana has been achieved, opening avenues for metabolic engineering. mdpi.comresearchgate.netpnas.org

Characterization and Purity Assessment of Deuterated Compounds for Research Applications

The characterization and purity assessment of deuterated compounds like (-)-Hyoscyamine-d3 are critical to ensure their suitability for research applications, particularly when used as internal standards for quantification. nih.gov A combination of analytical techniques is employed to confirm the structural integrity, chemical purity, and isotopic enrichment of the final product. ansto.gov.aursc.org

Mass Spectrometry (MS) is a primary tool for determining the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) can distinguish between the different isotopologues (d0, d1, d2, d3, etc.) based on their precise mass-to-charge ratios. nih.govresearchgate.net This allows for the calculation of the isotopic purity, which is the percentage of the deuterated form relative to all isotopic forms. nih.gov Tandem mass spectrometry (MS/MS) can provide information about the location of the deuterium labels by analyzing the fragmentation patterns of the molecule. researchgate.net

The following table summarizes the key analytical techniques and their roles in the characterization of (-)-Hyoscyamine-d3.

Analytical TechniquePurposeKey Information Obtained
High-Resolution Mass Spectrometry (HRMS) Isotopic purity determinationRelative abundance of d0, d1, d2, d3 isotopologues; Calculation of isotopic enrichment. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) Localization of deuterium labelsFragmentation patterns indicating the position of deuterium atoms. researchgate.net
¹H NMR Spectroscopy Structural confirmation, PurityAbsence of proton signals at deuterated sites; Integration of remaining signals to assess chemical purity. ansto.gov.aursc.org
²H NMR Spectroscopy Direct detection of deuteriumObservation of signals corresponding to the deuterium nuclei, confirming their presence. ansto.gov.aunih.gov
¹³C NMR Spectroscopy Structural confirmation, LocalizationShifts and splitting patterns of carbon signals adjacent to deuterium atoms confirming label position. researchgate.net

A certificate of analysis for a deuterated standard will typically report the chemical purity (e.g., ≥95%) and the deuterium incorporation (e.g., ≥99% deuterated forms). caymanchem.comindustry.gov.au

Advanced Analytical Research Methodologies Utilizing Hycosamine D3

Mass Spectrometry (MS) Applications in Quantitative Bioanalysis

Mass spectrometry, often coupled with chromatographic separation, is a cornerstone for the sensitive and selective quantification of tropane (B1204802) alkaloids in various biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the determination of tropane alkaloids, including (-)-hyoscyamine, in diverse and complex matrices such as food, feed, and biological fluids. fao.orgresearchgate.net The development of these methods involves optimizing chromatographic separation, mass spectrometric detection, and sample preparation to achieve high sensitivity, specificity, and throughput. nih.govethernet.edu.et

A key aspect of method development is the validation process, which ensures the reliability of the analytical data. nih.govtandfonline.com Validation parameters typically include linearity, accuracy, precision, selectivity, and stability. nih.govnih.gov For instance, a sensitive and specific LC-MS/MS method for L-hyoscyamine (B7768854) was validated over a linearity range of 20-500 pg/mL in human plasma. nih.gov The between-run precision and accuracy of the calibration standards were reported to be 1.2 to 5.0% RSD and -4.5 to +2.5% relative error (RE), respectively. nih.gov Another study demonstrated good linearity for L-hyoscyamine over a concentration range of 20.0-400 pg/mL, with accuracy ranging from -2.7% to 4.5% and precision within a 6.3% coefficient of variation. nih.gov

The use of chiral columns in LC-MS/MS methods allows for the separation of hyoscyamine (B1674123) enantiomers, which is crucial as (-)-hyoscyamine is the biologically active form. researchgate.netnih.gov One such method utilized a chiral MZ column for the successful separation and quantification of L-hyoscyamine in human plasma. nih.gov

The selection of ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is also a critical step in method development. nih.govresearchgate.net ESI is commonly used for the analysis of tropane alkaloids. researchgate.net The optimization of MS/MS parameters, including the selection of precursor and product ions for multiple reaction monitoring (MRM), enhances the selectivity and sensitivity of the assay. nih.gov For L-hyoscyamine, the parent-product (m/z) transition pair of 290.1 → 124.1 has been utilized. nih.gov

Table 1: LC-MS/MS Method Parameters for L-hyoscyamine Analysis

ParameterDetails
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte L-hyoscyamine
Internal Standard Scopolamine (B1681570) or (-)-Hyoscyamine-d3
Biological Matrix Human Plasma
Linearity Range 20-500 pg/mL nih.gov or 20.0-400 pg/mL nih.gov
Chromatographic Column Chiral MZ column (250 mm × 4.6 mm, 5.0 μm) nih.gov
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) nih.gov or Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (L-hyoscyamine) m/z 290.1 → 124.1 nih.gov

This table summarizes typical parameters for the quantitative analysis of L-hyoscyamine in human plasma using LC-MS/MS.

In the quantitative analysis of tropane alkaloids, particularly (-)-hyoscyamine, from complex biological matrices, the use of a suitable internal standard is paramount to ensure accuracy and precision. mdpi.comcaymanchem.comcaymanchem.com (-)-Hyoscyamine-d3 is an ideal internal standard for this purpose. caymanchem.comcaymanchem.com Its chemical and physical properties are nearly identical to the non-deuterated analyte, (-)-hyoscyamine, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. caymanchem.comcaymanchem.com

The key advantage of using a deuterated internal standard like (-)-hyoscyamine-d3 is its ability to compensate for variations in the analytical process. mdpi.com These variations can include sample loss during preparation, fluctuations in injection volume, and matrix effects (ion suppression or enhancement) that can occur in the mass spectrometer's ion source. mdpi.com Since the internal standard is added to the sample at a known concentration at the beginning of the analytical workflow, any losses or variations affecting the analyte will also affect the internal standard to a similar extent. tandfonline.com By measuring the ratio of the analyte's response to the internal standard's response, a more accurate and reproducible quantification can be achieved. caymanchem.com

For instance, in methods analyzing tropane alkaloids in food matrices, isotope-labeled internal standards such as atropine-d3 (a racemic mixture containing (-)-hyoscyamine-d3) and scopolamine-d3 are used to perform quantification via the isotopic dilution approach. fao.org This approach helps to minimize errors and obtain more accurate results, especially when dealing with signal suppression in complex samples. nih.gov The use of an internal standard allows for the correction of signal variations by measuring the relative response ratio between the plant toxin and the internal standard. tandfonline.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique employed for the analysis of tropane alkaloids. researchgate.netnih.govfao.org However, due to the thermal instability and polarity of many tropane alkaloids, derivatization is often necessary prior to GC analysis. nih.gov This process converts the analytes into more volatile and thermally stable derivatives, improving their chromatographic behavior. nih.gov

A common derivatization procedure involves converting the tropane alkaloids into their trimethylsilyl (B98337) (TMS) derivatives. nih.gov This step enhances their stability and improves their separation on a GC column. nih.gov

In GC-MS methods for tropane alkaloids, (-)-hyoscyamine-d3 (often as part of atropine-d3) serves as an excellent internal standard. nih.gov Its use allows for accurate quantification by correcting for variations during sample preparation and analysis. nih.gov For example, a method for the quantitation of tropane alkaloids in biological materials (serum and urine) utilized atropine-d3 as an internal standard. nih.gov The analytes were extracted and then converted to their TMS derivatives before GC-MS analysis. nih.gov This method demonstrated good linearity in the range of 10-5000 ng/ml with a detection limit of 5.0 ng/ml in biological materials. nih.gov The recoveries of the spiked compounds were reported to be over 80%. nih.gov

The choice of the capillary column is also crucial for achieving good separation of the derivatized alkaloids from endogenous impurities in the sample. nih.gov A semi-polar capillary column has been shown to provide satisfactory separation. nih.gov

Table 2: GC-MS Method for Tropane Alkaloid Analysis

ParameterDetails
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Analytes Tropane Alkaloids
Internal Standard Atropine-d3 nih.gov
Biological Matrices Serum and Urine nih.gov
Sample Preparation Extrelut column extraction, derivatization to trimethylsilyl (TMS) derivatives nih.gov
Linearity Range 10-5000 ng/ml nih.gov
Limit of Detection 5.0 ng/ml nih.gov
Recovery >80% nih.gov

This table outlines the key aspects of a GC-MS method for the quantitative analysis of tropane alkaloids in biological samples.

Role of (-)-Hycosamine-d3 as an Internal Standard in Complex Biological Matrices

Advanced Sample Preparation Protocols for Research Samples

In the quantitative analysis of tropane alkaloids, the use of isotopically labeled internal standards like (-)-Hyoscyamine-d3 is critical for achieving accuracy and precision. These standards are introduced into samples at a known concentration before sample preparation to compensate for analyte loss during extraction and cleanup, as well as for matrix effects in the final analysis. The choice of sample preparation protocol is dictated by the complexity of the sample matrix and the analytical sensitivity required.

Micro-QuEChERS (µ-QuEChERS) Methods

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been widely adopted for the extraction of analytes from complex matrices, and its miniaturized version, µ-QuEChERS, offers the advantage of reduced sample size and solvent consumption, aligning with the principles of green analytical chemistry. iaea.orgnih.gov In the context of tropane alkaloid analysis, µ-QuEChERS is an effective technique for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com

A typical µ-QuEChERS protocol for analyzing tropane alkaloids in plant-based matrices involves the extraction of a small amount of homogenized sample (e.g., 0.1 g) with an organic solvent, most commonly acetonitrile, often acidified to improve the recovery of pH-sensitive compounds. iaea.orgmdpi.comresearchgate.net Following the initial extraction, partitioning salts are added to induce phase separation, forcing the analytes from the aqueous layer into the organic layer in a process known as salting out. mdpi.comresearchgate.net

The subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is crucial for removing matrix interferences. iaea.org The supernatant from the extraction step is mixed with a combination of sorbents. Primary secondary amine (PSA) is commonly used to remove sugars and fatty acids, while magnesium sulfate (B86663) helps to remove residual water. iaea.orgmdpi.com For highly pigmented samples, graphitized carbon black (GCB) may be added to remove pigments and sterols, and C18 sorbent can be used to eliminate nonpolar interferences like lipids. iaea.org

The use of a deuterated internal standard such as (-)-Hyoscyamine-d3, added before the extraction process, is fundamental to the method's success. It corrects for variability during sample preparation and potential matrix-induced signal suppression or enhancement in the LC-MS/MS analysis. mdpi.com Validation studies for µ-QuEChERS methods using deuterated internal standards for tropane alkaloids have demonstrated excellent performance. mdpi.com

Table 1: Performance of a Validated µ-QuEChERS Method for Tropane Alkaloids Using a Deuterated Internal Standard This table presents data adapted from a study on leafy vegetables, demonstrating the method's effectiveness. The use of (±)-atropine-D3 serves as a proxy for the performance expected with (-)-Hyoscyamine-d3.

ParameterAtropine (B194438)Scopolamine
Spike Level 1 5 ng/g5 ng/g
Recovery90%93%
RSD (%)13%11%
Spike Level 2 25 ng/g25 ng/g
Recovery98%94%
RSD (%)5%7%
Spike Level 3 200 ng/g200 ng/g
Recovery100%95%
RSD (%)4%5%
(Data adapted from a study by Grande-Martínez et al., which utilized (±)-atropine-D3 as an internal standard) mdpi.com

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are classical yet powerful techniques frequently employed for the cleanup and concentration of tropane alkaloids from various research samples, including biological fluids and plant extracts. nih.govtext2fa.irresearchgate.net

Liquid-Liquid Extraction (LLE) is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases. researchgate.netnih.gov In the analysis of hyoscyamine, LLE is often used to extract the alkaloid from aqueous biological samples like plasma or urine into an organic solvent. text2fa.irresearchgate.net The efficiency of the extraction is highly dependent on the pH of the aqueous phase, which must be adjusted to ensure the analyte is in its neutral, more organic-soluble form. The choice of organic solvent is also critical for achieving high recovery. After extraction, the organic phase, containing the analyte and the internal standard (-)-Hyoscyamine-d3), is typically evaporated and the residue is reconstituted in a solvent compatible with the analytical instrument. researchgate.net

Solid Phase Extraction (SPE) utilizes a solid sorbent, packed into a cartridge, to selectively adsorb the analyte of interest from a liquid sample. nih.gov Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. This technique is highly effective for both sample cleanup and concentration. researchgate.net For tropane alkaloids like hyoscyamine, which are basic compounds, strong cation exchange (SCX) SPE cartridges are particularly effective. nih.gov In this approach, the sample is loaded under acidic conditions where the alkaloid is protonated and binds to the negatively charged sorbent. After washing the cartridge to remove neutral and acidic interferences, the analyte is eluted by a basic solvent that neutralizes the charge on the alkaloid, releasing it from the sorbent. A study on a non-aqueous SPE method using SCX columns for alkaloid enrichment from Scopolia tangutica Maxim. extracts reported high recovery for (-)-hyoscyamine. nih.gov

Table 2: Recovery Data for Alkaloids Using a Non-Aqueous Solid Phase Extraction (SPE) Method

CompoundRecoveryRelative Standard Deviation (%)
(-)-Hyoscyamine91.12%1.6%
Scopolamine98.51%1.4%
(Data from a study by Li et al., 2012) nih.gov

The inclusion of (-)-Hyoscyamine-d3 as an internal standard in both LLE and SPE protocols is essential for accurate quantification, as it experiences similar extraction and elution behavior to the unlabeled analyte, thereby correcting for any procedural losses. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Label Location and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules, including isotopically labeled compounds like (-)-Hyoscyamine-d3. hyphadiscovery.comresearchgate.net While mass spectrometry can confirm the mass-to-charge ratio and suggest the elemental composition, NMR provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ²H), allowing for the unambiguous determination of a molecule's atomic connectivity and stereochemistry. hyphadiscovery.comethernet.edu.et

For an isotopically labeled compound such as (-)-Hyoscyamine-d3, NMR is the primary method to verify the precise location of the deuterium (B1214612) atoms within the molecular structure. The formal name of (-)-Hyoscyamine-d3, (1R,3R,5S)-8-(methyl-d₃)-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate, indicates that the three deuterium atoms are located on the methyl group attached to the nitrogen atom of the tropane ring system. caymanchem.com

This specific labeling can be confirmed through a combination of NMR experiments:

¹H NMR: In the proton NMR spectrum of (-)-Hyoscyamine-d3, the signal corresponding to the N-methyl protons would be absent or significantly diminished compared to the spectrum of unlabeled (-)-hyoscyamine. chemicalbook.com

²H NMR (Deuterium NMR): A deuterium NMR experiment would show a signal at the chemical shift corresponding to the N-methyl group, providing direct evidence of the deuterium label at that position.

¹³C NMR: In the carbon-13 NMR spectrum, the carbon of the N-methyl-d₃ group would exhibit a characteristic multiplet pattern due to coupling with the three deuterium nuclei (which have a spin I=1), and its resonance would be shifted slightly upfield compared to the ¹³C signal of an unlabeled N-methyl group.

The use of isotopic labeling is a powerful strategy in NMR-based research, particularly in metabolic studies. researchgate.netnih.gov By feeding organisms or cell cultures with labeled precursors, researchers can trace the metabolic fate of the label into complex natural products. Subsequent NMR analysis of the isolated products can reveal not only the incorporation of the label but also its exact position, providing deep insights into biosynthetic pathways and rearrangement mechanisms. researchgate.netsigmaaldrich.com While mass spectrometry is highly sensitive for detecting label incorporation, only NMR can definitively establish the location of the isotopic label in many cases, preventing incorrect structural assignments that can arise from relying on fragmentation patterns alone. hyphadiscovery.comresearchgate.net

Table 3: Key Chemical Identifiers for (-)-Hyoscyamine-d3

IdentifierValueSource
Formal Name (1R,3R,5S)-8-(methyl-d₃)-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate caymanchem.com
Molecular Formula C₁₇H₂₀D₃NO₃ caymanchem.com
InChI Key RKUNBYITZUJHSG-KHCPMMLOSA-N caymanchem.com
Purity ≥99% deuterated forms (d₁-d₃) caymanchem.com

Investigation of Biotransformation Pathways and Metabolic Fate Through Isotopic Tracing

Application of Stable Isotope Tracers in Metabolic Profiling Research

Stable isotope-labeled compounds, such as (-)-Hyoscyamine-d3, are instrumental in metabolic research. By introducing a "heavy" version of the molecule into a biological system, researchers can distinguish the compound and its metabolites from the naturally occurring, or "light," versions. This technique is foundational for elucidating metabolic pathways, understanding enzymatic reactions, and assessing the metabolic stability of a compound. researchgate.net The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has become increasingly prevalent with advancements in analytical technologies like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net These methods offer high sensitivity and the ability to pinpoint the exact location of the isotopic label within a metabolite. researchgate.net

Elucidation of Metabolic Pathways in Preclinical Models

The use of (-)-Hyoscyamine-d3 is particularly valuable in preclinical models to trace the biotransformation of the parent compound. For instance, in studies using zebrafish embryos, an untargeted metabolomics approach was employed to investigate the toxic mechanisms of hyoscyamine (B1674123). nih.gov While this specific study did not use the deuterated form, it highlights the type of model system where (-)-Hyoscyamine-d3 could be used to provide a clearer picture of metabolic disruption. By exposing the embryos to the labeled compound, researchers could more easily identify and quantify the resulting metabolites, leading to a more precise understanding of the metabolic pathways affected. nih.gov

In plant biochemistry, stable isotope labeling has been crucial in mapping the biosynthetic pathway of tropane (B1204802) alkaloids. ashs.orgmdpi.com For example, experiments feeding labeled precursors to plant cultures have helped to unravel the complex series of enzymatic reactions that lead to the formation of hyoscyamine and other related alkaloids. researchgate.netacs.org The insights gained from these preclinical and plant-based models are essential for predicting the metabolic fate of hyoscyamine in other biological systems.

Enzymatic Reaction Mechanisms and Substrate Transformations

Isotopic tracers like (-)-Hyoscyamine-d3 are key to understanding the intricate mechanisms of enzymes that metabolize tropane alkaloids. The presence of the deuterium label can influence the rate of bond-breaking steps in an enzymatic reaction, a phenomenon known as a kinetic isotope effect (KIE). acs.orgunl.edu Measuring the KIE can provide evidence for the proposed reaction mechanism and identify the rate-determining step.

Hyoscyamine 6β-Hydroxylase (H6H) Studies

A pivotal enzyme in the biosynthesis of the valuable tropane alkaloid scopolamine (B1681570) is Hyoscyamine 6β-hydroxylase (H6H). ashs.orgmdpi.comnih.govnih.govoup.commdpi.com This enzyme catalyzes a two-step reaction: the hydroxylation of l-hyoscyamine (B7768854) to 6β-hydroxyhyoscyamine, followed by the epoxidation of this intermediate to form scopolamine. ashs.orgmdpi.comnih.govnih.govoup.commdpi.com H6H is a 2-oxoglutarate-dependent dioxygenase that requires iron (Fe²⁺) and ascorbate (B8700270) for its catalytic activity. nih.govmdpi.com

The use of substrate analogs and isotopic labeling has been instrumental in probing the mechanism of H6H. nih.govoup.comnih.gov Studies have investigated how the enzyme controls the reaction outcome, favoring either hydroxylation or epoxidation. nih.govnih.gov The conformation of the substrate within the active site appears to be a critical factor. nih.gov By using deuterated substrates, researchers can study the C-H bond cleavage steps, which are initiated by a high-valent iron-oxo species in both the hydroxylation and epoxidation reactions. nih.govnih.gov

EnzymeSubstrateProduct(s)Cofactors/Requirements
Hyoscyamine 6β-hydroxylase (H6H) l-hyoscyamine6β-hydroxyhyoscyamine, ScopolamineFe²⁺, 2-oxoglutarate, O₂, Ascorbate
N-Demethylation Pathways

N-demethylation is a common metabolic transformation for many alkaloids, including hyoscyamine. rsc.orgrsc.orgmonash.edu This process involves the removal of a methyl group from the nitrogen atom of the tropane ring. rsc.orgrsc.org In plants, this can be a mechanism to detoxify cells during conditions of overproduction. researchgate.net The resulting nor-hyoscyamine can be a precursor for the semi-synthesis of other important pharmaceutical agents. rsc.orgrsc.org

Isotopic labeling studies, for example using [¹³C]-labeled hyoscyamine, have been used to investigate the metabolic origin of N-demethylated tropane alkaloids. researchgate.net While direct studies using (-)-Hyoscyamine-d3 for this specific pathway were not found, its application would be highly relevant. The deuterium label on the N-methyl group would allow for precise tracking of the demethylation process and the fate of the methyl group.

Recent research has also explored electrochemical methods for the N-demethylation of tropane alkaloids, which proceed via the formation of an iminium intermediate. rsc.orgresearchgate.net

Stereospecific Enzymatic Degradation in Research Models

Enzymatic reactions are often highly stereospecific, meaning they act on only one of a pair of stereoisomers. The enzymatic degradation of hyoscyamine is a clear example of this principle. In rabbits, a serum esterase, sometimes referred to as atropine (B194438) esterase, specifically hydrolyzes (-)-hyoscyamine, while the (+)-isomer remains untouched. irispublishers.com This stereospecificity has been exploited to prepare pure (+)-hyoscyamine from a racemic mixture. nih.gov

The enzymes responsible for the biosynthesis of tropane alkaloids also exhibit strict stereospecificity. Two distinct tropinone (B130398) reductases (TR-I and TR-II) catalyze the reduction of the common precursor tropinone to either tropine (B42219) or pseudotropine, respectively. pnas.orgiastate.educapes.gov.brkyoto-u.ac.jp Tropine is the precursor to hyoscyamine, while pseudotropine leads to the formation of other alkaloids. capes.gov.br Although these two enzymes share a similar protein fold, differences in the amino acids within their substrate-binding sites dictate the opposite stereochemical outcomes of the reaction. pnas.org

EnzymeSubstrateProductStereochemistry
Tropinone Reductase I (TR-I)TropinoneTropine3α-hydroxytropane
Tropinone Reductase II (TR-II)TropinonePseudotropine3β-hydroxytropane

Assessment of Metabolic Stability and Clearance In Vitro

While specific data on the in vitro metabolic stability and clearance of (-)-Hyoscyamine-d3 was not prominently available in the search results, this is a critical area of investigation in drug development. Such studies are typically conducted using liver microsomes or hepatocytes from various species, including humans. The use of a deuterated compound like (-)-Hyoscyamine-d3 in these assays can be advantageous. The deuterium substitution can sometimes lead to a slower rate of metabolism (a kinetic isotope effect), which can provide insights into the primary sites of metabolic attack on the molecule. medchemexpress.com Comparing the metabolic stability of the deuterated and non-deuterated forms can help to identify the specific metabolic pathways that are most important for the clearance of the compound.

Kinetic Isotope Effect (KIE) Studies in Biochemical Pathways

The substitution of hydrogen with deuterium can subtly alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). researchgate.netresearchgate.net This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. By measuring the KIE, scientists can gain profound insights into the transition states and mechanisms of enzyme-catalyzed reactions. tu-dortmund.de

The enzyme hyoscyamine 6β-hydroxylase (H6H), a non-heme iron(II)- and 2-oxoglutarate-dependent oxygenase, is a key player in tropane alkaloid biosynthesis. tu-dortmund.denih.gov It catalyzes two sequential reactions: the hydroxylation of (-)-hyoscyamine to 6β-hydroxyhyoscyamine, followed by the epoxidation of this intermediate to form scopolamine. researchgate.netoup.com Studies using deuterated isotopologues of hyoscyamine have been instrumental in dissecting the H6H mechanism.

Research has shown that the nitrogen atom of the tropane ring is vital for substrate recognition by the H6H enzyme. nih.gov In one study, various deuterated hyoscyamine substrates, including 8-d3-hyoscyamine (deuterated on the N-methyl group), were used to probe the enzyme's active site using spectroscopic techniques. osti.gov While this specific labeling on the N-methyl group does not directly involve a bond broken during the reaction, it helps to confirm substrate positioning within the enzyme.

More direct mechanistic insights come from labeling the tropane ring itself. In a pivotal study, deuteration at the C6 position of hyoscyamine led to a dramatic shift in the reaction's regioselectivity. Normally, H6H hydroxylates the C6 position with high fidelity, with only about 1.5% of the product being 7β-hydroxyhyoscyamine. However, when C6-deuterated hyoscyamine was used as the substrate, the formation of the 7β-hydroxy byproduct increased to 31.4%. nih.gov This large KIE indicates that the C6-H bond cleavage is a rate-limiting step and that slowing this step allows the alternative, typically disfavored, C7-H abstraction to occur more frequently.

Further kinetic analysis focused on the second step, the epoxidation of 6β-hydroxyhyoscyamine to scopolamine. When 6β-hydroxyhyoscyamine deuterated at the C7 position was used, an observed D-KIE of approximately 5 was measured for the decay of the ferryl intermediate responsible for the reaction. nih.gov This confirmed that C7-H bond cleavage is central to the epoxidation mechanism. The intrinsic D-KIE was calculated to be even greater (>10), firmly establishing this step as rate-limiting for the epoxidation. nih.gov

Table 1: Kinetic Isotope Effect (KIE) Data in H6H-Catalyzed Reactions

Labeled SubstrateEnzymeObservationImplication on MechanismReference
C6-deuterated (-)-HyoscyamineHyoscyamine 6β-hydroxylase (H6H)Hydroxylation at C7 increased from 1.5% to 31.4%.C6-H bond abstraction is a rate-limiting step. A large KIE redirects the reaction to the C7 position. nih.gov
C7-deuterated 6β-HydroxyhyoscyamineHyoscyamine 6β-hydroxylase (H6H)An observed D-KIE of ~5 and an intrinsic D-KIE of >10 was determined for the epoxidation reaction.C7-H bond cleavage is a critical, rate-limiting step in the conversion of 6β-hydroxyhyoscyamine to scopolamine. nih.gov

Biosynthetic Pathway Elucidation in Plant Systems Using Labeled Precursors

Isotopically labeled precursors are indispensable for tracing the intricate steps of biosynthetic pathways in living organisms, including the formation of tropane alkaloids in plants of the Solanaceae family. psu.eduwikipedia.orgmyspecies.info Feeding studies, where labeled compounds are supplied to plant tissues or cultures, followed by analysis of the resulting metabolites, have been used to map the conversion of hyoscyamine to other important alkaloids. researchgate.netnih.govnih.gov

The biosynthesis of scopolamine from hyoscyamine is a critical pathway that has been extensively studied. researchgate.netmsu.edu It is known that the H6H enzyme is responsible for this two-step conversion. tu-dortmund.de Deuterium labeling has provided definitive evidence for the mechanism of the second step, the epoxidation of the 6β-hydroxyhyoscyamine intermediate.

In a key experiment, [7β-²H]6β-hydroxyhyoscyamine was fed to shoot cultures of Duboisia myoporoides. tandfonline.com Analysis of the alkaloids produced showed that the resulting scopolamine contained no deuterium. This result unequivocally demonstrated that the epoxidation process involves the specific loss of the 7β-hydrogen atom from the tropane ring. nii.ac.jptandfonline.com

Furthermore, the same study revealed an in vivo isotope effect. The unlabeled 6β-hydroxyhyoscyamine was observed to convert to scopolamine at a faster rate than its deuterated counterpart. tandfonline.com This discrimination against the heavier isotope provides strong corroborating evidence that the cleavage of the C7-H bond is a crucial and rate-influencing step in the natural biosynthesis of scopolamine within the plant.

While direct feeding studies using (-)-Hyoscyamine-d3 (N-methyl-d3) to trace its conversion to other alkaloids are not prominently detailed in the reviewed literature, related experiments have laid the foundation for such work. For instance, studies in Datura stramonium root cultures have used precursors like [²H₃-methyl]-methionine. researchgate.net Methionine is the metabolic donor for the N-methyl group of hyoscyamine, meaning these experiments would produce endogenously labeled N-methyl-d3-hyoscyamine, which is then further metabolized by the plant, allowing the fate of the intact alkaloid skeleton to be traced. These studies, along with others using ¹³C-labeled precursors, have confirmed that littorine (B1216117) is the direct precursor to hyoscyamine via an intramolecular rearrangement. researchgate.netresearchgate.netacs.org

Table 2: Findings from Isotopic Labeling Studies in Tropane Alkaloid Biosynthesis

Labeled Precursor FedPlant SystemKey FindingConclusionReference(s)
[7β-²H]6β-HydroxyhyoscyamineDuboisia myoporoides shoot culturesThe deuterium label was completely lost upon conversion to scopolamine.The epoxidation step involves the stereospecific removal of the 7β-hydrogen atom. nii.ac.jptandfonline.com
[7β-²H]6β-HydroxyhyoscyamineDuboisia myoporoides shoot culturesUnlabeled substrate was converted to scopolamine faster than the deuterated substrate.Confirms an in vivo kinetic isotope effect, indicating the C7-H bond cleavage is rate-limiting. tandfonline.com
[²H₃-methyl]-MethionineDatura stramonium root culturesUsed to trace the origin of the N-methyl group and subsequent metabolism.Establishes methods for tracking the fate of the tropane ring system derived from endogenously labeled hyoscyamine. researchgate.net
(RS)-phenyl[1,3-¹³C₂]lactic acidDatura innoxia hairy roots¹³C spin-spin coupling was observed on C-1' and C-2' of the resulting hyoscyamine.Validated the intramolecular rearrangement of the precursor littorine into hyoscyamine. researchgate.netacs.org

Mechanistic Research and Receptor Interaction Studies

Molecular Pharmacology of Muscarinic Receptor Antagonism

(-)-Hyoscyamine functions as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). drugbank.comnih.govmdpi.com It competitively blocks the binding of the neurotransmitter acetylcholine at these receptors, thereby inhibiting the physiological effects mediated by the parasympathetic nervous system. wikipedia.orgnih.gov This antagonism is observed across various tissues, including smooth muscle, cardiac muscle, and exocrine glands. drugbank.com While some reports have suggested a degree of selectivity for the M2 receptor subtype, other sources indicate that hyoscyamine (B1674123) potently antagonizes all five muscarinic receptor subtypes (M1-M5). drugbank.comwikipedia.org The blockade of M1, M4, and M5 receptors in the central nervous system can lead to cognitive impairment, while antagonism of M2 receptors affects heart rate and M3 receptors influences smooth muscle contraction and secretions. drugbank.com

Ligand-Receptor Binding Affinity and Selectivity Studies

Studies measuring the affinity of hyoscyamine isomers for muscarinic receptors have revealed important characteristics of this interaction. Research on guinea-pig atria (predominantly M2 receptors) and ileum (predominantly M3 receptors) showed no significant difference in the binding affinity of (-)-hyoscyamine between these tissues, which aligns with the generally low selectivity profile of atropine (B194438) (the racemic mixture of hyoscyamine isomers). nih.gov

A comprehensive study provided specific affinity values (pA2 and pKi) for both R-(+)- and S-(-)-hyoscyamine across different muscarinic receptor subtypes. The pA2 values, which measure antagonist potency in functional assays, and pKi values, which represent the inhibition constant in binding assays, consistently demonstrate the higher affinity of the S-(-)-isomer. nih.gov

Table 1: Affinity of Hyoscyamine Isomers for Muscarinic Receptor Subtypes

Receptor Subtype Tissue/Cell Line Isomer pA2 Value pKi Value
M1 Rabbit Vas Deferens R-(+)-hyoscyamine 7.05 ± 0.05 -
M1 Rabbit Vas Deferens S-(-)-hyoscyamine 9.33 ± 0.03 -
M2 Rat Atrium R-(+)-hyoscyamine 7.25 ± 0.04 -
M2 Rat Atrium S-(-)-hyoscyamine 8.95 ± 0.01 -
M3 Rat Ileum R-(+)-hyoscyamine 6.88 ± 0.05 -
M3 Rat Ileum S-(-)-hyoscyamine 9.04 ± 0.03 -
m1 (human) CHO-K1 Cells R-(+)-hyoscyamine - 8.21 ± 0.07
m1 (human) CHO-K1 Cells S-(-)-hyoscyamine - 9.48 ± 0.18
m2 (human) CHO-K1 Cells R-(+)-hyoscyamine - 7.89 ± 0.06
m2 (human) CHO-K1 Cells S-(-)-hyoscyamine - 9.45 ± 0.31
m3 (human) CHO-K1 Cells R-(+)-hyoscyamine - 8.06 ± 0.18
m3 (human) CHO-K1 Cells S-(-)-hyoscyamine - 9.30 ± 0.19
m4 (human) CHO-K1 Cells R-(+)-hyoscyamine - 8.35 ± 0.11
m4 (human) CHO-K1 Cells S-(-)-hyoscyamine - 9.55 ± 0.13
m5 (human) CHO-K1 Cells R-(+)-hyoscyamine - 8.17 ± 0.08
m5 (human) CHO-K1 Cells S-(-)-hyoscyamine - 9.24 ± 0.30

Data sourced from Ghelardini et al. (1997). nih.gov

Stereospecificity of Receptor Interactions with Hyoscyamine Isomers

The pharmacological action of tropane (B1204802) alkaloids like hyoscyamine is highly stereoselective. nih.gov The S-(-)-isomer, (-)-hyoscyamine, is significantly more potent than its R-(+)-counterpart. nih.govmdpi.com The difference in potency is estimated to be between 30- and 300-fold, depending on the specific receptor and tissue being examined. nih.govmdpi.comsemanticscholar.org This marked difference in activity is attributed to the differential binding affinity of the isomers for the muscarinic receptor. nih.gov For instance, on M2 muscarinic receptors in genetically engineered CHO cells, the affinity for S-(−)-hyoscyamine was found to be 36 times higher than for the R-(+) enantiomer. semanticscholar.org Similarly, in functional experiments on guinea-pig ileum, a 300-fold difference in affinities was observed. semanticscholar.org This stereospecificity underscores the precise three-dimensional interaction required for high-affinity binding to the receptor. nih.gov

Advanced Receptor Binding Assay Methodologies

The characterization of ligand-receptor interactions, such as those involving (-)-hyoscyamine and muscarinic receptors, relies on sophisticated assay techniques.

Scintillation Proximity Assay (SPA) and Filtration Assays for Labeled Ligands

Filtration binding assays are a conventional method for studying receptor-ligand interactions. technologynetworks.comoup.com This technique involves incubating a radiolabeled ligand with a receptor preparation, followed by rapid filtration to separate the bound ligand-receptor complexes from the unbound ligand. The first attempts to directly measure muscarinic receptors used [3H]atropine in this manner. oup.com Modern variations of this assay are performed in 96-well or 384-well filter plates to increase throughput and allow for automation, which is crucial for screening large compound libraries. technologynetworks.com

Scintillation Proximity Assay (SPA) offers a homogeneous alternative to filtration assays, eliminating the need for a physical separation step. researchgate.netdntb.gov.ua In SPA, receptor membranes are immobilized onto scintillating micro-beads. Only radioligands that are specifically bound to the receptor are close enough to the bead to excite the scintillant and produce a light signal. researchgate.net This technology is highly adaptable and has been successfully used for various G-protein coupled receptors (GPCRs), including muscarinic receptors, to measure agonist-stimulated GTPγ[35S] binding, which is an indicator of receptor activation. capes.gov.brnih.govkarger.com

Computational Approaches to Receptor Binding and Conformational Analysis

Computational methods, such as molecular modeling and molecular dynamics (MD) simulations, provide valuable insights into the specific interactions between ligands like hyoscyamine and their receptors at an atomic level. researchgate.net Molecular docking studies have been used to model the binding of atropine analogues to the M1 muscarinic receptor, helping to understand the structure-activity relationship and the binding modes of anticholinergic drugs. derpharmachemica.comcolab.ws

These computational analyses can predict the binding affinity and conformation of the ligand within the receptor's binding pocket. chemmethod.comscirp.org For example, MD simulations have been used to depict the differential interaction of hyoscyamine enantiomers with muscarinic receptors. researchgate.net Furthermore, conformational analysis of hyoscyamine and its analogues helps to understand how the molecule's three-dimensional shape influences its interaction with enzymes and receptors, such as the hyoscyamine 6β-hydroxylase, which is involved in its biosynthesis. nih.govnih.govacs.org

Investigation of Cholinergic System Dynamics in Preclinical Models

(-)-Hyoscyamine and its related compounds are crucial tools in preclinical research for probing the function and dynamics of the cholinergic system. acs.org As competitive antagonists of muscarinic receptors, they are used to block cholinergic transmission and study the resulting physiological and behavioral effects. acs.orgnih.gov For example, in animal models, (-)-hyoscyamine has been shown to disrupt the acquisition of learned behaviors, an effect attributed to its action on the central nervous system. umich.edu

Interestingly, the R-(+)-isomer of hyoscyamine has been shown in preclinical models to paradoxically amplify cholinergic transmission at very low concentrations, increasing acetylcholine release both in vitro (in rat phrenic nerve-hemidiaphragm preparations) and in vivo (in the cortex of freely moving rats). nih.gov This suggests a complex regulatory role for hyoscyamine isomers within the cholinergic system that goes beyond simple receptor blockade. Such studies in preclinical models are vital for understanding the neuro-immune communication and homeostatic regulation roles of the cholinergic system. nih.gov

Acetylcholine Turnover Studies Utilizing Deuterated Cholineresearcher.life

The investigation of acetylcholine (ACh) turnover provides a dynamic measure of the functional state of cholinergic neurons. A widely adopted method involves the administration of a stable isotope-labeled precursor, such as deuterated choline (B1196258) (e.g., d4-Choline or d9-Choline), and subsequently measuring its incorporation into the acetylcholine pool using techniques like gas chromatography-mass spectrometry (GC-MS). capes.gov.brnih.govconicet.gov.ar This approach allows researchers to calculate the rate of ACh synthesis and release, offering insights into the effects of pharmacological agents on cholinergic activity. nih.govdtic.mil

Muscarinic antagonists, such as (-)-Hyoscyamine, play a crucial role in these studies. By blocking presynaptic muscarinic autoreceptors, which normally provide negative feedback to inhibit further ACh release, these antagonists are expected to increase the synthesis and turnover of acetylcholine. nih.gov Studies using the related antimuscarinic compound scopolamine (B1681570) have demonstrated this effect clearly. For instance, systemic administration of scopolamine to rats leads to a significant, region-dependent increase in acetylcholine turnover and extracellular ACh levels in the brain. nih.govnih.gov

In a typical experiment investigating the effect of a muscarinic antagonist like (-)-Hyoscyamine, researchers would administer the compound to animal subjects, followed by an infusion of deuterated choline. Brain tissue would then be analyzed by GC-MS to quantify both the endogenous (d0) and the newly synthesized, deuterated (e.g., d4) acetylcholine. conicet.gov.ar The use of (-)-Hyoscyamine-d3 in such a study would be as an internal standard to ensure the accurate quantification of the non-labeled (-)-Hyoscyamine, allowing for precise correlation of drug concentration with its effect on ACh turnover.

The table below illustrates typical findings from a study using a muscarinic antagonist (scopolamine) on acetylcholine levels in different brain regions of rats, demonstrating the expected outcome when using a compound like (-)-Hyoscyamine.

Table 1. Effect of Scopolamine on Acetylcholine and Choline Levels in Rat Brain

Brain RegionParameter MeasuredEffect of ScopolamineFold Change (Approx.)Source
Frontal CortexExtracellular AcetylcholineIncrease10-fold nih.gov
HippocampusExtracellular AcetylcholineIncrease20-fold nih.gov
Frontal CortexExtracellular CholineDecrease2-fold nih.gov
HippocampusExtracellular CholineDecrease2-fold nih.gov
ThalamusAcetylcholine Turnover RateIncreaseNot specified nih.gov

Functional Muscarinic Receptor Pool Assessment in Animal Brainsresearcher.life

A novel in vivo method has been developed to assess the size and binding properties of the functional muscarinic receptor pool in the brain under physiological conditions. nih.govnih.gov This technique overcomes limitations of in vitro homogenate binding assays by measuring receptor binding in living animals. The method leverages the stereospecificity of muscarinic receptors, which preferentially bind (-)-Hyoscyamine (L-Hyoscyamine), the active enantiomer, over its inactive counterpart, (+)-Hyoscyamine (D-Hyoscyamine). nih.gov

The procedure involves administering (-)-Hyoscyamine and measuring its concentration in various brain regions over time using GC-MS. nih.govnih.gov The amount of specifically bound drug is determined by comparing its retention in a receptor-rich area (like the cerebral cortex) to a region with very few muscarinic receptors (like the cerebellum), or by comparing it to the distribution of the non-binding enantiomer, (+)-Hyoscyamine. nih.govdtic.mil The concentration of specifically bound (-)-Hyoscyamine is considered to represent the functional muscarinic receptor pool. dtic.mil

In this context, (-)-Hyoscyamine-d3 is the ideal tool to ensure the accuracy of these measurements. It is used as an internal standard during the GC-MS analysis. dtic.mil By adding a known quantity of (-)-Hyoscyamine-d3 to the tissue samples before processing, researchers can correct for any loss of the analyte during extraction and analysis, thereby enabling highly precise and accurate quantification of the non-labeled (-)-Hyoscyamine bound to the receptors. nih.gov

The data below, derived from such in vivo binding studies, illustrates how the concentration of (-)-Hyoscyamine differs between brain regions, allowing for the quantification of the specific receptor pool.

Table 2. In Vivo Distribution of Hyoscyamine Enantiomers in Mouse Brain

CompoundBrain RegionBinding CharacteristicKey FindingSource
(-)-HyoscyamineCortexSpecific & Non-specificSustained high concentration, indicating specific binding to muscarinic receptors. nih.govdtic.mil
(+)-HyoscyamineCortexNon-specificRapidly disappears from the brain, indicating a lack of specific binding. nih.govdtic.mil
(-)-HyoscyamineCerebellumPrimarily Non-specificConcentration declines rapidly, similar to (+)-Hyoscyamine, due to the low density of muscarinic receptors. nih.govdtic.mil

Emerging Research Applications and Future Scientific Directions

Role in Comparative Drug Metabolomics and Proteomics

(-)-Hyoscyamine-d3 serves as a crucial internal standard for the quantification of its non-labeled counterpart, (-)-hyoscyamine, in complex biological matrices using mass spectrometry (MS) techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.combertin-bioreagent.comglpbio.com The incorporation of three deuterium (B1214612) atoms results in a distinct mass shift, allowing for precise differentiation between the internal standard and the endogenous or administered analyte. This is fundamental in pharmacokinetic and pharmacodynamic studies to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of hyoscyamine (B1674123). musechem.com

In the realm of proteomics, stable isotope labeling has become a powerful strategy to assess protein steady-state levels, turnover, and localization. nih.gov While direct applications of (-)-Hyoscyamine-d3 in proteomics are less documented, the principles of using isotopically labeled small molecules as probes can be extended. For instance, studying how (-)-hyoscyamine treatment alters the proteome can be enhanced by using (-)-Hyoscyamine-d3 to precisely quantify the drug's concentration, thereby correlating proteomic changes with specific drug levels. This approach is particularly valuable in understanding the molecular mechanisms of drug action and identifying potential protein biomarkers of drug response or toxicity.

Table 1: Applications of (-)-Hyoscyamine-d3 in Metabolomics and Proteomics
Application AreaSpecific Use of (-)-Hyoscyamine-d3Research Benefit
Comparative Drug MetabolomicsInternal standard for quantification of (-)-hyoscyamine. caymanchem.combertin-bioreagent.comglpbio.comAccurate determination of pharmacokinetic profiles (ADME). musechem.com
Proteomics (Indirect Role)Precise quantification of drug concentration during proteomic analysis.Correlation of proteomic changes with specific drug levels, aiding in mechanism of action studies.

Integration into Systems Biology and Metabolic Flux Analysis

Systems biology aims to understand complex biological systems by integrating various data types. Isotopically labeled compounds like (-)-Hyoscyamine-d3 are instrumental in this field. By tracing the metabolic fate of the deuterated compound, researchers can gain insights into the broader metabolic network.

Metabolic flux analysis, a key component of systems biology, benefits significantly from stable isotope labeling. flashcards.world This technique allows for the quantification of the rates of metabolic reactions within a biological system. While direct metabolic flux analysis of (-)-Hyoscyamine-d3 itself might be specific to its degradation pathways, its application as a metabolic tracer can reveal how it perturbs endogenous metabolic fluxes. For example, studies could investigate how the presence of (-)-hyoscyamine, quantified using (-)-Hyoscyamine-d3, affects central carbon metabolism or specific amino acid pathways in target cells or tissues. This information is crucial for understanding the systemic effects of the drug beyond its primary mode of action.

Development of Novel Research Tools and Tracers

The use of deuterated compounds like (-)-Hyoscyamine-d3 extends beyond their role as internal standards. They are being increasingly recognized as valuable research tools and tracers for probing biological processes. medchemexpress.com The deuterium label allows for the tracking of the molecule through various biochemical reactions and transport processes without significantly altering its chemical properties. fiveable.me

For instance, (-)-Hyoscyamine-d3 can be used to study the activity and specificity of enzymes involved in tropane (B1204802) alkaloid metabolism. By incubating the labeled compound with specific enzymes or cell extracts, researchers can track the formation of deuterated metabolites, providing direct evidence of enzymatic activity. This is particularly relevant for enzymes like hyoscyamine 6β-hydroxylase, which is involved in the biosynthesis of other important alkaloids. frontiersin.org

Furthermore, the development of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enhances the utility of (-)-Hyoscyamine-d3 as a tracer. silantes.com These methods can provide detailed information about the location of the deuterium atoms in metabolites, offering deeper insights into reaction mechanisms.

Computational Modeling and Simulation for Mechanistic Prediction

Computational modeling and simulation are powerful tools for predicting the behavior of molecules and their interactions within biological systems. While specific computational studies on (-)-Hyoscyamine-d3 are not widely published, the principles of using computational methods to understand the effects of isotopic labeling are well-established.

Quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to study the reaction mechanisms of enzymes that metabolize hyoscyamine. nih.gov By modeling the substrate as (-)-Hyoscyamine-d3, researchers can predict how the deuterium substitution affects the reaction kinetics, a phenomenon known as the kinetic isotope effect. fiveable.me This can provide valuable information about the transition state of the reaction and help to elucidate the enzymatic mechanism at a molecular level.

Molecular dynamics (MD) simulations can be used to study how (-)-hyoscyamine and its deuterated analog interact with their protein targets, such as muscarinic receptors. These simulations can provide insights into the binding affinity and conformational changes induced by the ligand, helping to explain the pharmacological effects of the drug.

Challenges and Opportunities in Isotopic Labeling for Advanced Chemical Biology Research

Despite the immense potential of isotopic labeling, several challenges and opportunities exist in its application for advanced chemical biology research.

Challenges:

Synthesis: The chemical synthesis of isotopically labeled compounds can be complex and expensive. flashcards.world Developing more efficient and cost-effective synthetic routes is crucial for making these tools more accessible to the research community.

"Scar" Tissues: In segmental isotopic labeling for protein studies, mutations can sometimes be left at the ligation site, creating a "scar" in the final product. frontiersin.org

Data Analysis: The analysis of data from isotopic labeling experiments, particularly in metabolomics and proteomics, can be complex and requires specialized software and expertise. numberanalytics.com

Biological Effects: While generally considered to have similar chemical properties, isotopic labeling can sometimes lead to small changes in biological activity, known as isotope effects, which need to be carefully considered when interpreting results. flashcards.world

Opportunities:

New Labeling Strategies: There is a continuous need for the development of new and innovative isotopic labeling strategies to study a wider range of biological processes. numberanalytics.com

Multi-Isotope Labeling: The use of multiple isotopes (e.g., ¹³C, ¹⁵N, and ²H) in a single molecule can provide even more detailed information about metabolic pathways and reaction mechanisms.

Advanced Analytical Techniques: The ongoing development of more sensitive and high-resolution analytical instruments will further enhance the utility of isotopically labeled compounds. adesisinc.com

Integration with Other 'Omics' Technologies: Combining isotopic labeling with other 'omics' technologies, such as genomics and transcriptomics, will provide a more comprehensive understanding of biological systems.

Translational Research Perspectives for Non-Clinical Applications

The insights gained from research using (-)-Hyoscyamine-d3 have several potential translational applications in non-clinical settings.

Biotechnology and Plant Science: Understanding the biosynthesis of tropane alkaloids in plants like Atropa belladonna can be advanced by using (-)-Hyoscyamine-d3 as a tracer. frontiersin.org This knowledge can be applied to metabolically engineer plants or microbial systems for the enhanced production of valuable pharmaceutical compounds.

Environmental Science: Isotopically labeled compounds are used to track the fate of pollutants in the environment. While not a primary application for (-)-Hyoscyamine-d3, the techniques and principles are transferable to studying the environmental impact of related compounds.

Forensic Science and Toxicology: The use of (-)-Hyoscyamine-d3 as an internal standard is critical for the accurate quantification of hyoscyamine in forensic and toxicological analyses. caymanchem.com This is essential for determining the cause of death in cases of overdose or poisoning.

Q & A

Q. What frameworks guide the integration of this compound’s isotopic data into existing metabolic pathway models?

  • Methodological Answer : Use systems biology tools (e.g., COPASI, CellDesigner) to model deuterium flux in metabolic networks. Incorporate stable isotope-resolved metabolomics (SIRM) data to track label incorporation into downstream metabolites. Validate models using knockout cell lines or isotopic dilution assays. Adhere to FAIR data principles for sharing datasets .

Ethical and Reporting Standards

Q. How should researchers report failed experiments involving this compound to enhance transparency?

  • Methodological Answer : Include negative results in supplementary materials with detailed failure analyses (e.g., deuterium loss due to acidic workup). Use checklists like ARRIVE or MIAME to standardize reporting. Discuss alternative hypotheses and methodological adjustments in the discussion section to guide future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.